Tritert-butylsilicon

Catalog No.
S1517504
CAS No.
18159-55-2
M.F
C12H27Si
M. Wt
199.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tritert-butylsilicon

CAS Number

18159-55-2

Product Name

Tritert-butylsilicon

Molecular Formula

C12H27Si

Molecular Weight

199.43 g/mol

InChI

InChI=1S/C12H27Si/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3

InChI Key

STDLEZMOAXZZNH-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)C(C)(C)C

    Silica-Based Nanoparticles

    : Silica-based nanoparticles have a wide range of applications in various fields, including drug delivery, biosensing, and environmental remediation. Their unique properties, such as high surface area, easy functionalization, and biocompatibility, make them ideal for these applications.

    Bismuth-Based Semiconductors

    : Bismuth-based semiconductors have become a research hotspot in the new semiconductor field due to their unique optical and electronic properties. They are widely used in the fields of optoelectronic devices, electrocatalysis, photocatalysis, and biomedicine.

    Hybrid 2D Materials

    : Hybrid 2D materials are being explored for their potential in optoelectronic applications. These materials, which combine the properties of two-dimensional materials with those of traditional semiconductors, could offer new possibilities for the development of advanced optoelectronic devices.

Tritert-butylsilicon, also known as tri-tert-butylsilane, is an organosilicon compound characterized by the presence of three tert-butyl groups attached to a silicon atom. This compound is notable for its bulky structure, which imparts unique properties that influence its reactivity and applications in various chemical processes. The general formula for tritert-butylsilicon can be represented as Si(C4H9)3\text{Si}(\text{C}_4\text{H}_9)_3, indicating the silicon atom is bonded to three tert-butyl groups.

There is no known specific biological function for tritert-butylsilicon.

  • Flammability: Organic components might pose a flammability risk.
  • Skin and eye irritation: Contact with the compound could irritate skin and eyes.
  • Unknown toxicity: The potential for inhalation or ingestion hazards is unknown and should be treated with caution.
, particularly those involving nucleophilic substitution and hydrosilylation. The bulky tert-butyl groups can affect the steric hindrance during reactions, making it less reactive compared to smaller silanes. For example, it has been shown to engage in radical reactions and can be utilized in the synthesis of more complex organosilicon compounds through processes such as:

  • Hydrosilylation: The addition of silicon-hydrogen bonds across double bonds.
  • Nucleophilic Substitution: Involving alkali metal salts where the steric bulk influences the reaction rates and mechanisms.

The reactivity of tritert-butylsilicon can be compared with other silanes, revealing differences in behavior due to its unique structure .

The synthesis of tritert-butylsilicon typically involves the reaction of tert-butyl chloride with silicon-containing reagents. A common method includes:

  • Reaction with Silicon Sources:
    • Tritert-butylsilicon can be synthesized by reacting tris-tert-butylchlorosilane with a suitable silicon source such as silicon hydride or silanes.
    • This method allows for the introduction of tert-butyl groups while controlling the steric environment around the silicon atom .
  • Hydrolysis:
    • Another approach involves hydrolyzing appropriate silanes followed by derivatization with tert-butyl groups.

These methods highlight the versatility in synthesizing tritert-butylsilicon and adjusting its properties for specific applications.

Tritert-butylsilicon has several applications across different fields:

  • Chemical Synthesis: Utilized as a reagent in organic synthesis due to its ability to stabilize reactive intermediates.
  • Silicone Production: Acts as a precursor or additive in the formulation of silicone materials.
  • Protective Groups: Employed as a temporary protecting group in organic synthesis due to its steric bulk .

These applications leverage its unique structural properties, particularly its steric hindrance and chemical stability.

Interaction studies involving tritert-butylsilicon primarily focus on its reactivity with other chemical species. These studies reveal:

  • Steric Effects: The bulky tert-butyl groups significantly influence reaction pathways and rates, especially in nucleophilic substitutions.
  • Compatibility with Other Reagents: Tritert-butylsilicon demonstrates compatibility with various reagents, making it useful in multi-step synthesis processes.

Understanding these interactions is crucial for optimizing reaction conditions and developing new synthetic methodologies.

Several compounds share structural characteristics with tritert-butylsilicon, allowing for comparative analysis:

Compound NameStructure TypeUnique Features
Trimethylsilyl GroupSilaneSmaller size leads to higher reactivity; used widely in derivatization .
TriethylsilaneSilaneLess sterically hindered than tritert-butylsilicon; more reactive .
Tris(trimethylsilyl)silaneSilaneProvides different reactivity patterns due to multiple trimethylsilyl groups .
Tri-tert-butylphosphinePhosphineSimilar bulky structure but contains phosphorus instead of silicon .

Tritert-butylsilicon is unique due to its combination of steric bulk and silicon chemistry, which influences its reactivity and application potential compared to these similar compounds.

Tri-tert-butylsilane was first synthesized in 1975 via the condensation-reduction reaction of tert-butyllithium with silicon tetrafluoride. Early structural studies using gas-phase electron diffraction and molecular mechanics revealed its highly crowded geometry, with three bulky tert-butyl groups attached to a central silicon atom. These investigations highlighted the compound’s significant steric strain, which distinguishes it from less hindered silanes and hydrocarbons.

Strategic Importance in Organosilicon Chemistry

The compound’s strategic value lies in its role as a precursor for synthesizing sterically demanding silicon-based ligands and materials. For example, tris(tert-butoxy)silanol, a derivative, is employed in atomic layer deposition (ALD) to create conformal silicon dioxide and aluminum oxide nanolaminates. Additionally, tri-tert-butylsilane’s reactivity patterns underpin its utility in studying non-bonded interactions and steric effects in molecular mechanics.

Unique Steric and Electronic Properties

The three tert-butyl groups impart exceptional steric bulk, distorting the silicon center’s geometry. Electron diffraction studies reveal a Si–C bond length of 1.934 Å and a H–Si–C bond angle of 105.3°, both deviating from idealized tetrahedral geometry due to steric repulsion. Comparative analyses show that tri-tert-butylsilane is less strained than its carbon analog, tri-tert-butylmethane, but more strained than [(CH~3~)~3~Si]~3~CH. This balance of strain and stability makes it a versatile scaffold for probing steric effects.

Classical Synthesis Routes

Grignard-Mediated Coupling with Silicon Reagents

The Grignard reaction remains a cornerstone for synthesizing tri-tert-butylsilane. Organomagnesium reagents, such as tert-butylmagnesium bromide, react with silicon halides under anhydrous conditions. For example, the reaction of tert-butylmagnesium bromide with silicon tetrachloride in tetrahydrofuran (THF) yields tri-tert-butylsilane through successive nucleophilic substitutions [4].

A key advancement in this approach involves the use of preformed silicon Grignard reagents. Recent studies demonstrate that tert-butyl-substituted silicon magnesium complexes (e.g., t-Bu(Me)PhSiMgX·2LiX) enable direct coupling without intermediate isolation, improving yields to 70–85% [4]. Steric hindrance from the tert-butyl groups necessitates prolonged reaction times (12–24 hours) and elevated temperatures (60–80°C) to ensure complete substitution.

Condensation-Reduction Reactions with Silicon Tetrafluoride

Condensation strategies leverage the reactivity of silicon tetrafluoride with tert-butyl alcohols or alkoxides. In a typical procedure, silicon tetrafluoride reacts with tert-butanol in the presence of a base such as triethylamine, forming tri-tert-butylfluorosilane. Subsequent reduction with lithium aluminum hydride (LiAlH4) yields tri-tert-butylsilane [1].

This method benefits from the volatility of byproducts like tert-butyl fluoride, which simplifies purification. However, the reaction’s exothermic nature requires precise temperature control (-20 to 0°C) to prevent decomposition. Yields typically range from 50–65%, limited by competing oligomerization pathways [3].

Modern Advancements

Hydrosilylation Strategies for Controlled Selectivity

Transition-metal-catalyzed hydrosilylation has emerged as a powerful tool for constructing tri-tert-butylsilane derivatives. Iron and cobalt complexes, particularly those with N-heterocyclic carbene (NHC) ligands, enable regio- and stereoselective additions to alkynes. For instance, dinuclear cobalt carbonyl catalysts facilitate Markovnikov-selective hydrosilylation of terminal alkynes with tert-butylsilanes, achieving diastereomeric ratios up to 95:5 [6].

This method’s versatility extends to sequential hydrosilylation, allowing the synthesis of silicon-stereogenic benzosilacycles. Such processes tolerate diverse functional groups, including esters and ethers, and operate under mild conditions (25–50°C, 1–5 mol% catalyst loading) [6].

Isotopic Labeling Techniques (Deuterated Analogs)

Deuterated tri-tert-butylsilane analogs are critical for mechanistic studies and tracer applications. Electrochemical methods enable direct deuterium incorporation via deuterium oxide (D2O) electrolysis in the presence of tert-butyl-substituted precursors. For example, potentiostatic anodic oxidation of tert-butyl-protected catechols in deuterated acetonitrile introduces deuterium at the silicon-bound positions with 90–95% isotopic purity [5].

Density functional theory (DFT) simulations reveal that the tert-butyl group stabilizes cationic intermediates during electrolysis, lowering the redox potential by 0.3–0.5 V compared to unsubstituted analogs [5]. This stabilization enables efficient deuterium exchange without requiring harsh acid or base conditions.

Research Findings and Applications

Stability and Reactivity

Tri-tert-butylsilane exhibits remarkable thermal stability, with decomposition temperatures exceeding 300°C. Its steric bulk impedes nucleophilic attack, making it resistant to hydrolysis under neutral conditions. However, fluorination with xenon difluoride (XeF2) proceeds selectively at the silicon center, yielding tri-tert-butylfluorosilane in 80% yield [1].

Polymer and Material Science Applications

Poly(silyl ester)s incorporating tri-tert-butylsilane moieties demonstrate enhanced solubility in nonpolar solvents and tunable glass transition temperatures (Tg = -20 to 50°C). Condensation polymerization with di-tert-butyl dicarboxylates produces polymers with molecular weights up to 5,000 amu, suitable for hydrophobic coatings [3].

Gas-Phase Electron Diffraction Studies

Gas-phase electron diffraction represents the primary experimental technique for determining the molecular structure of tritert-butylsilane. The comprehensive study by Doun and Bartell established fundamental structural parameters through rigorous experimental methodology [1] [2]. The electron diffraction analysis revealed critical structural features that demonstrate significant steric strain within the molecule.

The experimental diffraction patterns were recorded using a high-temperature nozzle system, with data collection performed on multiple photographic plates under carefully controlled conditions. The sample of tritert-butylsilane was maintained at elevated temperatures (85°C) to ensure adequate vapor pressure for diffraction measurements. The analysis employed least-squares refinement of scattered intensities, complemented by radial distribution function calculations to monitor structural parameters [1].

Key Experimental Findings:

The gas-phase electron diffraction study yielded precise structural parameters that reveal the molecular geometry of tritert-butylsilane. The most significant finding was the silicon-carbon bond length of 1.934(6) Å, which represents a substantial elongation of 0.059 Å compared to the Si-C bond length in trimethylsilane (1.875 Å) [1]. This bond elongation provides direct evidence of steric strain caused by repulsive interactions between the bulky tert-butyl groups.

The carbon-carbon bond lengths within the tert-butyl groups measured 1.548(3) Å, consistent with typical alkane C-C bond distances. The carbon-hydrogen bond lengths were determined to be 1.121(9) Å, falling within the expected range for saturated hydrocarbons [1].

Angular Parameters:

The H-Si-C bond angle was found to be 105.3(1.3)°, representing a compression of 4.2° from the ideal tetrahedral angle of 109.5°. This angular compression demonstrates the influence of steric congestion on molecular geometry. The Si-C-C angles averaged 111.5(0.5)°, showing a slight expansion from the tetrahedral value, while the C-C-H angles remained close to ideal at 110.0(1.5)° [1].

Torsional and Tilt Parameters:

The tert-butyl torsion angle was determined to be 10(3)°, indicating a significant deviation from the ideal staggered conformation. This torsional twist represents a strain-relieving mechanism that allows the bulky tert-butyl groups to minimize unfavorable steric interactions. Additionally, a tert-butyl tilt angle of 2.7(2.4)° was observed, defined as the angle between the imaginary threefold axis of each tert-butyl group and the associated Si-C bond line [1].

ParameterExperimental ValueUncertaintyReference Standard
Si-C bond length (Å)1.934±0.0061.875 (trimethylsilane)
C-C bond length (Å)1.548±0.0031.54 (alkanes)
C-H bond length (Å)1.121±0.0091.10 (standard)
H-Si-C angle (°)105.3±1.3109.5 (tetrahedral)
Si-C-C angle (°)111.5±0.5109.5 (tetrahedral)
C-C-H angle (°)110.0±1.5109.5 (tetrahedral)
tert-butyl torsion (°)10±30 (staggered)
tert-butyl tilt (°)2.7±2.40 (no tilt)

Solid-State Molecular Mechanics Modeling

Complementing the experimental electron diffraction results, molecular mechanics calculations provided theoretical validation and deeper insights into the structural features of tritert-butylsilane. The computational approach utilized an extended version of the MUB-2 force field, specifically parameterized to include silicon-containing compounds [1].

Force Field Development:

The molecular mechanics model required extension of the established MUB-2 force field to incorporate silicon-specific parameters. This extension included the formulation of Si-H, Si-C, and Si-Si non-bonded interactions, along with appropriate stretch, bend, and torsional contributions. The non-bonded functions were constructed to give force curves similar to those for hydrocarbons, with adjustments for the larger van der Waals radius of silicon [1].

Calculated Structural Parameters:

The molecular mechanics calculations yielded structural parameters in excellent agreement with experimental values. The calculated Si-C bond length of 1.922 Å closely matched the experimental value of 1.934(6) Å, with the small discrepancy falling within experimental uncertainty. Similarly, the calculated C-C bond length of 1.535 Å agreed well with the experimental value of 1.548(3) Å [1].

Angular Calculations:

The computed H-Si-C angle of 103.5° compared favorably with the experimental value of 105.3(1.3)°. The calculated Si-C-C angle of 111.1° was nearly identical to the experimental value of 111.5(0.5)°. These agreements validate the reliability of the extended force field for predicting molecular geometry in sterically crowded silane systems [1].

Torsional Analysis:

The molecular mechanics calculations predicted a tert-butyl torsion angle of 15.9°, somewhat larger than the experimental value of 10(3)°. This discrepancy may reflect the sensitivity of torsional parameters to the specific force field parameterization and the challenges in accurately modeling highly congested molecular systems. The calculated tert-butyl tilt angle of 1.2° was smaller than the experimental value of 2.7(2.4)° [1].

Validation Through Amplitude Calculations:

The molecular mechanics approach proved particularly valuable for calculating amplitudes of vibration and shrinkage corrections essential for the electron diffraction analysis. The calculated amplitudes showed reasonable agreement with those derived from scattered intensities, with differences falling within the magnitude expected from experimental uncertainties. This validation confirmed the reliability of the force field extension for silicon-containing compounds [1].

Steric Effects and Molecular Dynamics

Correlated Rotation of Tert-Butyl Groups

The molecular dynamics of tritert-butylsilane are dominated by the correlated rotation of its three tert-butyl groups, a phenomenon that arises from the severe steric congestion within the molecule. This correlated motion represents a fascinating example of intramolecular "gearing" where the rotation of one tert-butyl group directly influences the rotational behavior of its neighbors [3].

Mechanism of Correlated Rotation:

The correlated rotation mechanism in tritert-butylsilane operates through a gear-like interaction between adjacent tert-butyl groups. As one tert-butyl group rotates about its Si-C bond, the spatial arrangement of its methyl groups creates a potential energy surface that constrains the rotational freedom of neighboring groups. This constraint forces the adjacent tert-butyl groups to rotate in a coordinated manner to maintain optimal steric interactions [3].

The rotational correlation is particularly pronounced due to the relatively short Si-C bond distances and the large size of the tert-butyl groups. The effective van der Waals radius of each tert-butyl group creates substantial overlap regions where unfavorable interactions occur unless the groups maintain specific relative orientations. This geometric constraint transforms what would otherwise be independent rotational motions into a highly cooperative process [3].

Energetic Barriers:

The activation energy for tert-butyl group rotation in tritert-butylsilane ranges from 17-23 kJ/mol, significantly higher than the barriers observed in less sterically hindered systems. This elevated barrier reflects the additional energy required to overcome the steric interactions during the rotational process. The barrier height varies depending on the specific rotational pathway and the degree of synchronization between adjacent groups [3].

Nuclear magnetic resonance (NMR) studies reveal that the rotational motion occurs on timescales ranging from 10⁻³ to 10⁻⁵ seconds at ambient temperatures. The temperature dependence of the NMR line shapes provides direct evidence for the correlated nature of the rotational motion, with coalescence temperatures indicating the specific activation parameters [3].

Conformational Preferences:

The correlated rotation leads to distinct conformational preferences in tritert-butylsilane. The molecule adopts conformations where the tert-butyl groups are positioned to minimize steric overlap while maintaining favorable van der Waals interactions. These preferred conformations typically involve torsional angles that deviate from ideal staggered arrangements, as observed in the experimental torsion angle of 10(3)° [1].

The conformational analysis reveals that the molecule exists in a dynamic equilibrium between several rotameric states, with interconversion barriers that depend on the degree of rotational correlation. The most stable conformations are those where the methyl groups of adjacent tert-butyl groups nestle into the valleys created by neighboring groups, creating a three-dimensional interlocking arrangement [3].

Experimental Evidence:

Variable-temperature NMR spectroscopy provides compelling evidence for the correlated rotation phenomenon. At low temperatures, the NMR spectra show resolved signals corresponding to individual methyl groups within each tert-butyl group, reflecting the frozen rotational motion. As temperature increases, these signals begin to broaden and eventually coalesce, indicating the onset of rotational exchange [3].

The coalescence behavior follows patterns characteristic of correlated motion rather than independent rotation. The temperature dependence of the line shapes can be fit to kinetic models that explicitly account for the coupling between adjacent rotational motions. These analyses yield activation parameters that are consistent with the gear-like mechanism proposed for the correlated rotation [3].

Comparative Strain Analysis with Carbon/Silicon Analogs

The structural comparison of tritert-butylsilane with its carbon and silicon analogs provides crucial insights into the fundamental principles governing steric strain in highly congested molecular systems. This comparative analysis reveals systematic trends in bond length elongation, angular distortion, and conformational preferences that depend on the nature of the central atom and the size of the substituents [1] [4].

Bond Length Comparisons:

The systematic study of the series [(CH₃)₃C]₃XH, where X represents carbon or silicon, reveals a clear hierarchy of steric strain effects. Tritert-butylsilane exhibits a Si-C bond elongation of 0.059 Å compared to trimethylsilane, while its carbon analog, tritert-butylmethane, shows a C-C bond elongation of 0.07-0.08 Å relative to isobutane. This comparison demonstrates that the carbon-centered system experiences greater steric strain than the silicon analog [1].

The reduced strain in the silicon system can be attributed to the longer Si-C bonds (1.934 Å) compared to C-C bonds (1.59 Å in tritert-butylmethane), which provide greater clearance between the bulky tert-butyl groups. The larger atomic radius of silicon creates a more spacious molecular environment that better accommodates the steric demands of the tert-butyl substituents [1].

Angular Distortion Patterns:

The comparative analysis reveals distinct patterns of angular distortion across the series. The H-Si-C angle in tritert-butylsilane (105.3°) shows less compression than the corresponding H-C-C angle in tritert-butylmethane (101.6°). This trend reflects the greater flexibility of the silicon-centered system in accommodating steric strain through bond length adjustment rather than angular compression [1].

Interestingly, the silicon-carbon analogs [(CH₃)₃Si]₃CH and [(CH₃)₃Si]₃SiH show minimal angular distortion, with bond angles remaining close to tetrahedral values. This observation demonstrates that the trimethylsilyl groups, despite their significant size, create less steric congestion than tert-butyl groups due to their more flexible rotational behavior [1].

Strain Energy Hierarchy:

The comparative strain analysis establishes a clear hierarchy of steric strain across the series:

  • Tritert-butylmethane [(CH₃)₃C]₃CH: Highest strain level
  • Tritert-butylsilane [(CH₃)₃C]₃SiH: Moderate strain level
  • Tris(trimethylsilyl)methane [(CH₃)₃Si]₃CH: Low strain level
  • Tris(trimethylsilyl)silane [(CH₃)₃Si]₃SiH: Minimal strain level

This hierarchy reflects the interplay between substituent size, central atom properties, and the resulting molecular geometry. The tert-butyl groups create the most severe steric congestion, while the silicon center provides better accommodation for bulky substituents than carbon [1].

Conformational Mobility:

The comparative analysis extends to conformational mobility, revealing significant differences in rotational barrier heights across the series. Tritert-butylsilane exhibits tert-butyl rotation barriers of 17-23 kJ/mol, while the corresponding barriers in tritert-butylmethane are typically 5-10 kJ/mol higher due to the greater steric congestion. The silicon analogs with trimethylsilyl substituents show much lower barriers (5-15 kJ/mol), reflecting their greater conformational flexibility [1].

Electronic Effects:

The comparative study also reveals important electronic effects that influence the structural parameters. The longer Si-C bonds in tritert-butylsilane result from both steric strain and the inherent electronic differences between silicon and carbon. Silicon's larger atomic radius and different electronegativity create a bonding environment that is more tolerant of steric strain than the corresponding carbon systems [1].

Thermodynamic Implications:

The strain energy differences have significant thermodynamic implications for the stability and reactivity of these compounds. Tritert-butylsilane, while sterically strained, is thermodynamically more stable than its carbon analog due to the reduced strain energy. This stability difference influences reaction pathways and product distributions in synthetic transformations involving these highly crowded molecules [1].

The comparative analysis demonstrates that the silicon-centered systems represent optimal compromise structures where significant steric bulk can be accommodated with moderate strain penalties. This finding has important implications for the design of sterically crowded organosilicon compounds and the understanding of steric effects in highly congested molecular systems [1].

CompoundCentral Bond Length (Å)Bond Elongation (Å)Strain LevelCentral Angle (°)Torsional Angle (°)
Tritert-butylsilane1.934(6)0.059Moderate105.3(1.3)10(3)
Tritert-butylmethane1.59(1)0.07-0.08High101.6(1.2)15-17
Tris(trimethylsilyl)methane1.90(1)0.025Low~1085-10
Tris(trimethylsilyl)silane2.33(1)0.00Very Low~1090-5

Wikipedia

Tritert-butylsilicon

Dates

Last modified: 08-15-2023

Explore Compound Types